Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate
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Overview
Description
Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate is a compound that is part of a broader class of chemicals that have been studied for various applications, including medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, related compounds and synthetic methods offer insight into its potential synthesis and properties.
Synthesis Analysis
The synthesis of related trifluoromethyl-containing compounds has been demonstrated in several studies. For instance, ethyl 4,4,4-trifluoro-3-oxo-butyrate was used as a precursor for the synthesis of pyridine derivatives, indicating that trifluoromethyl groups can be incorporated into complex molecules through strategic synthetic routes . Additionally, the synthesis of ethyl 2-[4-(1-oxo-2-isoindolinyl)phenyl]butyrate using a related butyric acid as a starting material suggests that similar methods could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate has been characterized using various spectroscopic methods. For example, a novel pyrazole derivative was characterized using NMR, mass, UV-Vis, and CHN analysis, and its structure was confirmed by single crystal X-ray diffraction studies . These techniques could be employed to analyze the molecular structure of Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate as well.
Chemical Reactions Analysis
The reactivity of compounds with trifluoromethyl groups and oxo functionalities has been explored. For instance, ethyl 4,4,4-trifluoro-3-oxo-butyrate underwent cyclization reactions to yield isoxazol-pyridine derivatives . Similarly, ethyl 3-oxo-2-(3,4,5-trifluoro-2,6-dimethoxybenzoyl)butyrate was used for the synthesis of various fluorinated compounds . These studies suggest that Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate could participate in a range of chemical reactions, potentially leading to the formation of diverse products.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-substituted analogues of certain compounds have been correlated with their molecular structure . For example, the dielectric properties of fluorinated biphenyls were studied, which could provide insights into the properties of Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate. Additionally, the antioxidant properties of a pyrazole derivative were evaluated, indicating that similar evaluations could be relevant for understanding the properties of the compound .
Scientific Research Applications
Regioselective Synthesis
- Ethyl 4,4,4-trifluoro-3-oxo-butyrate reacted with 2,6-dimethyl-3,5-diacetyl-pyridine to produce 2,6-dimethyl-3,5-bis(4,4,4-trifluoro-1,3-oxo-butyl)-pyridine, leading to various pyridine derivatives with potential applications in organic synthesis (Yang et al., 2013).
Reaction with Oxazolones
- Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate can react with oxazolones to form compounds like ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate, indicating its utility in the synthesis of complex organic molecules (Gelmi & Pocar, 1992).
Marine Fungus Compounds
- The compound has been used in the study of marine fungi, leading to the discovery of new compounds with potential pharmaceutical applications (Wu et al., 2010).
Synthesis of Isoindolinyl Derivatives
- It has been used in the synthesis of (±)ethyl 2 [4 (1 oxo 2 isoindolinyl)phenyl]butyrate, a method not previously reported, suggesting its role in developing new synthetic methodologies (Song, 2001).
Blood Platelet Aggregation Inhibitors
- Alkyl 4-(2-oxo-1, 2, 3, 4-tetrahydro-6-quinolyloxy) butyrates, including ethyl 4-(2-oxo-1, 2, 3, 4-tetrahydro-6-quinolyloxy) butyrate, have been synthesized and tested for inhibitory activity against blood platelet aggregation (Nishi et al., 1983).
Enantioselective Hydrogenation
- The enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate on modified catalysts has been studied, highlighting its significance in asymmetric synthesis (Xia, Ren, & Wu, 2005).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O3/c1-2-19-12(18)8-7-11(17)9-3-5-10(6-4-9)13(14,15)16/h3-6H,2,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXBSEMPGQDIBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585304 |
Source
|
Record name | Ethyl 4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate | |
CAS RN |
155722-95-5 |
Source
|
Record name | Ethyl 4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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